molecular formula C12H12N2OS B2777793 N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 5039-10-1

N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2777793
CAS No.: 5039-10-1
M. Wt: 232.3
InChI Key: GSSBWWLDSHUOCM-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring and a propanamide group. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of N-(4-phenyl-1,3-thiazol-2-yl)propanamide is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing both the level and duration of the neurotransmitter’s action. The compound’s interaction with AChE is of a mixed inhibition type .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic pathways. These pathways involve the neurotransmitter acetylcholine, which plays a crucial role in functions such as muscle contraction, pain response, learning, and memory. The inhibition of AChE leads to an increase in acetylcholine levels, which can intensify the neurotransmitter’s effects on the body .

Result of Action

The inhibition of AChE by this compound can lead to various molecular and cellular effects. For instance, it can enhance cholinergic transmission, which could potentially improve cognitive function. This makes the compound of interest in the research of neurodegenerative disorders like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-phenylthiazole-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide: A similar compound with a benzo[d]thiazole ring instead of a thiazole ring.

    N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide: Contains a methoxy group on the phenyl ring.

    N-(4-(4-bromophenyl)thiazol-2-yl)propanamide: Contains a bromine atom on the phenyl ring.

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both a phenyl group and a propanamide group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-11(15)14-12-13-10(8-16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSBWWLDSHUOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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